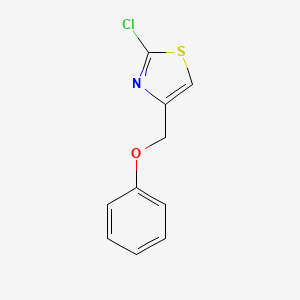

![molecular formula C9H18ClNO2 B2435821 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride CAS No. 2094607-75-5](/img/structure/B2435821.png)

9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

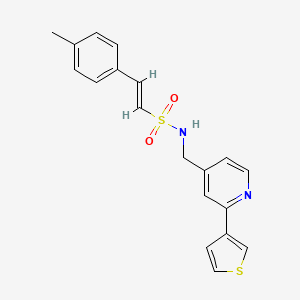

9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It has a molecular weight of 207.7 . The IUPAC name for this compound is 1-oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride .

Molecular Structure Analysis

The InChI code for 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride is 1S/C9H17NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h8,10-11H,1-7H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would typically be found in the compound’s Material Safety Data Sheet (MSDS).Aplicaciones Científicas De Investigación

Spiroaminals Synthesis

Spiroaminals like 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride are core structures in significant biological activities. Various synthetic approaches to these spiroaminals have been explored due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

Antibacterial Agent Exploration

In a study exploring spirocyclic derivatives of ciprofloxacin for antibacterial applications, derivatives of 1-oxa-9-azaspiro[5.5]undecane were synthesized and tested against various bacterial strains. These derivatives showed specific activity against gram-negative and gram-positive strains (Lukin et al., 2022).

Soluble Epoxide Hydrolase Inhibitors

Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine, a related compound, was investigated as a potential inhibitor of soluble epoxide hydrolase (sEH). This compound showed remarkable solubility and oral bioavailability, validating it as a lead compound for therapeutic agent development in cardiovascular disease, inflammation, and pain (Lukin et al., 2018).

Enhanced Reactivity in Castagnoli-Cushman Reaction

Certain spiro compounds, including 9-oxa-1,5-dithiaspiro[5.5]undecane, demonstrated enhanced reactivity in the Castagnoli-Cushman reaction with imines. This highlights the potential of these compounds in synthetic chemistry applications (Rashevskii et al., 2020).

Ketones Conversion in Heterocyclic Spiro Compounds

A study on converting ketones in heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives explored the synthesis and structure of various compounds, showing the versatility of spiro compounds in organic chemistry (Rahman et al., 2013).

Prins Cascade Cyclization

The Prins cascade cyclization process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating the usefulness of spiro compounds in creating complex molecular structures (Reddy et al., 2014).

Chronic Kidney Disease Treatment

1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, closely related to the queried compound, were identified as potent sEH inhibitors and orally active agents for treating chronic kidney diseases (Kato et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

9-oxa-2-azaspiro[5.5]undecan-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c11-8-5-9(7-10-6-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJZHBXCDGMMDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC(CNC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)pyridin-4(1H)-one](/img/structure/B2435740.png)

![N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2435743.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-phenoxypropanamide](/img/structure/B2435747.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2435752.png)

![Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435753.png)

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2435754.png)

![2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2435758.png)

![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)

![6-(4-Pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435761.png)